![molecular formula C19H28N2O4 B2750309 (2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate CAS No. 1231732-20-9](/img/structure/B2750309.png)
(2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate
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Overview
Description
“(2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The compound also contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a phenyl ring, and a Boc-protected amine. The stereochemistry at the 2R and 3S positions would also be an important feature .Chemical Reactions Analysis
The Boc group in this compound could be removed under acidic conditions to reveal the amine. Additionally, the compound could undergo reactions typical of amines, carboxylates, and phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate and amine could impact its solubility, while the phenyl and Boc groups could affect its reactivity .Scientific Research Applications
- The tert-butyl group in this compound plays a crucial role. Researchers have utilized it in chemical transformations due to its unique reactivity pattern. The crowded tert-butyl group can participate in reactions such as nucleophilic substitutions, rearrangements, and cyclizations .
Chemical Transformations
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (2R,3S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-5-24-17(22)15-7-6-12-20-16(15)13-8-10-14(11-9-13)21-18(23)25-19(2,3)4/h8-11,15-16,20H,5-7,12H2,1-4H3,(H,21,23)/t15-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPXBYPQNSPNGL-HOTGVXAUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1C2=CC=C(C=C2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN[C@H]1C2=CC=C(C=C2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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